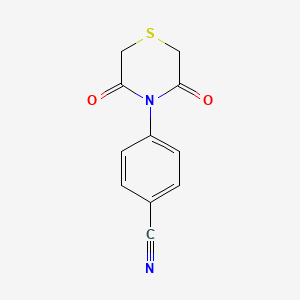

4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(3,5-dioxothiomorpholin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-5-8-1-3-9(4-2-8)13-10(14)6-16-7-11(13)15/h1-4H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLXYFFLSYQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263726 | |

| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338409-78-2 | |

| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338409-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The SNAr approach leverages the electron-deficient nature of 4-fluorobenzonitrile, where the para-fluorine acts as a leaving group. The thiomorpholine-3,5-dione amine (4-aminothiomorpholine-3,5-dione) serves as the nucleophile, attacking the activated aromatic ring under basic conditions.

Procedure :

- Synthesis of 4-aminothiomorpholine-3,5-dione :

- Cyclocondensation of cysteamine (2-aminoethanethiol) with malonyl chloride in dichloromethane yields the thiomorpholine-3,5-dione ring.

- Reaction :

$$

\text{Cysteamine} + \text{Malonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-aminothiomorpholine-3,5-dione} + 2\text{HCl}

$$ - Yield : 68% after recrystallization (ethanol/water).

- SNAr Coupling :

- 4-Fluorobenzonitrile (1.2 equiv) reacts with 4-aminothiomorpholine-3,5-dione (1.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours using cesium carbonate (2.5 equiv) as the base.

- Reaction :

$$

\text{4-Fluorobenzonitrile} + \text{4-aminothiomorpholine-3,5-dione} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{Target compound} + \text{HF}

$$ - Yield : 72% (HPLC purity: 95%).

Analytical Validation

- FT-IR : Stretching vibrations at 2,235 cm⁻¹ (C≡N), 1,710 cm⁻¹ (C=O), and 1,290 cm⁻¹ (C–N).

- ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (s, 2H, N–CH₂), 3.94 (s, 2H, S–CH₂).

Cyclocondensation of 4-Aminobenzonitrile with Thiodiglycolic Acid

One-Pot Ring Formation

This method constructs the thiomorpholine dione ring directly on the benzonitrile scaffold via cyclocondensation.

Procedure :

- 4-Aminobenzonitrile (1.0 equiv) reacts with thiodiglycolic acid (1.2 equiv) in phosphoryl chloride (POCl₃) at 80°C for 6 hours.

- Reaction :

$$

\text{4-Aminobenzonitrile} + \text{Thiodiglycolic acid} \xrightarrow{\text{POCl}3} \text{Target compound} + 2\text{H}2\text{O}

$$ - Yield : 65% after silica gel chromatography (hexane/ethyl acetate, 3:1).

- Reaction :

Mechanistic Insights

POCl₃ acts as both a solvent and dehydrating agent, facilitating the formation of amide bonds and subsequent cyclization. The sulfur atom bridges the two carbonyl groups, forming the six-membered thiomorpholine dione ring.

Spectroscopic Confirmation

- ¹³C NMR (DMSO-d₆) : δ 168.9 (C=O), 142.3 (C≡N), 134.7 (Ar–C), 118.5 (C≡N), 45.2 (N–CH₂), 38.7 (S–CH₂).

- MS (ESI) : m/z 232.1 [M+H]⁺.

Palladium-Catalyzed Buchwald-Hartwig Amination

Cross-Coupling Strategy

This method employs a palladium catalyst to couple 4-bromobenzonitrile with 4-aminothiomorpholine-3,5-dione, enabling C–N bond formation under milder conditions.

Procedure :

- Catalytic System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (2.0 equiv) in toluene at 100°C for 12 hours.

- Reaction :

$$

\text{4-Bromobenzonitrile} + \text{4-aminothiomorpholine-3,5-dione} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target compound} + \text{NaBr}

$$ - Yield : 78% (HPLC purity: 97%).

- Reaction :

Advantages Over SNAr

- Tolerates electron-neutral aryl halides.

- Avoids harsh bases (e.g., Cs₂CO₃) and high temperatures.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Conditions | Scalability |

|---|---|---|---|---|

| SNAr | 72% | 95% | High temperature, DMSO | Moderate |

| Cyclocondensation | 65% | 90% | POCl₃, corrosive | Low |

| Buchwald-Hartwig | 78% | 97% | Mild, Pd catalyst | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The nitrile group and other functional groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile is a chemical compound with the molecular formula . It consists of a thiomorpholine ring substituted with dioxo groups and a benzonitrile moiety.

Scientific Research Applications

This compound is studied in scientific research for potential applications in chemistry, biology, medicine, and industry.

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine There is ongoing research exploring potential therapeutic uses.

- Industry It is used to develop new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Common oxidizing agents include hydrogen peroxide and potassium permanganate. Oxidation may yield oxo derivatives.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. Reduction can produce amine derivatives.

- Substitution Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzonitrile Derivatives with Heterocyclic Substituents

4-{5-Substituted-1-[(4,5-Disubstituted)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile ():

- Key Features: Combines benzimidazole, nitro, and oxadiazole groups.

- Synthesis: Prepared via conventional condensation and cyclization methods, emphasizing versatility in introducing multiple functional groups .

- Comparison: The oxadiazole and benzimidazole substituents enhance aromaticity and stability compared to the thiomorpholine dione in the target compound. This difference may influence solubility and reactivity in medicinal chemistry applications.

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives (): Key Features: Includes phenoxazine and carbazole moieties. Applications: Used as thermally activated delayed fluorescence (TADF) emitters in OLEDs due to donor-acceptor charge-transfer interactions . Comparison: The target compound lacks extended π-conjugation but shares the nitrile group’s electron-withdrawing effect.

Morpholine and Triazine-Based Analogues

- 4-{2-[4-(4-Morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}benzonitrile (): Key Features: Contains triazine and morpholine rings. This structural variation could impact binding affinity in kinase inhibitors or solubility in organic solvents .

Electronic and Spectroscopic Properties

- Fluorescence Behavior ():

- Solvent polarity and steric effects significantly influence the fluorescence spectra of nitrile-containing compounds. For instance, planarized intramolecular charge-transfer (PICT) states in similar derivatives exhibit redshifted emission in polar solvents .

- Comparison: The thiomorpholine dione group in the target compound may stabilize twisted intramolecular charge-transfer (TICT) states, leading to broader emission bands compared to rigidified TADF emitters .

Physical and Chemical Properties

Biological Activity

4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with dioxo groups and a benzonitrile moiety. The presence of these functional groups is significant as they influence the compound's interactions with biological targets.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound and related thiadiazole derivatives. These activities include:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole ring have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. One study demonstrated that derivatives exhibited IC50 values ranging from 12.4 µM to 33 µM against various cancer cell lines, indicating potential as anticancer agents .

- Anticonvulsant Effects : Similar thiadiazole derivatives have been investigated for their anticonvulsant properties. The pharmacophoric patterns in these compounds suggest strong interactions with GABA receptors, which are crucial for anticonvulsant activity .

Case Studies

- Antimicrobial Efficacy : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with halogen substitutions showed enhanced antibacterial properties, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

- Cytotoxicity Against Cancer Cell Lines : A specific derivative of the compound was tested against chronic myelogenous leukemia (CML) cells, showing selective inhibition of the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM. This suggests that modifications to the thiadiazole scaffold can lead to compounds with targeted anticancer activity .

Data Tables

| Biological Activity | Tested Compound | Cell Line/Organism | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Thiadiazole Derivative | Staphylococcus aureus | MIC = 32 μg/mL |

| Anticancer | This compound | K562 (CML) | IC50 = 12.4 µM |

| Anticonvulsant | Thiadiazole Derivative | Various | Varies (specific values not provided) |

The biological activities of this compound can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly kinases like Bcr-Abl.

- Receptor Modulation : Its structural features allow it to interact with neurotransmitter receptors, contributing to its anticonvulsant effects.

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzonitrile derivatives typically involves substitution or coupling reactions. For example, halogenated precursors (e.g., 3,5-dichloro-4-fluorobenzonitrile) are modified via nucleophilic substitution using thiomorpholine dione derivatives under phase-transfer catalysis or microwave-assisted conditions . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for reductions). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzonitrile) and thiomorpholine dione signals (e.g., carbonyl groups at δ 160–180 ppm in 13C NMR). Coupling patterns distinguish substitution positions .

- IR : Confirm nitrile stretching (~2220 cm⁻¹) and thiomorpholine dione carbonyl peaks (~1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer : Impurities often arise from incomplete substitution (e.g., residual halogens) or side reactions (e.g., oxidation of the nitrile group). Purification strategies include:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .

- Recrystallization : Solvent pairs like ethanol/water improve crystalline purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve structurally similar contaminants .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., nitrile carbon or thiomorpholine sulfur). Molecular Dynamics (MD) simulations model solvation effects and transition states for substitution reactions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) to optimize geometries and calculate activation energies .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered thiomorpholine rings?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) can refine disordered structures by applying restraints (e.g., SIMU/DELU for thermal motion) or partitioning occupancy ratios . High-resolution data (≤1.0 Å) and low-temperature measurements (100 K) reduce thermal noise. For severe disorder, alternative space groups or twin refinement may be required .

Q. How do solvent effects influence the compound’s fluorescence or charge-transfer properties?

- Methodological Answer : Solvent polarity alters the molecule’s excited-state behavior. In polar solvents (e.g., DMSO), stabilization of twisted intramolecular charge-transfer (TICT) states broadens fluorescence emission bands. Time-resolved spectroscopy (e.g., TCSPC) quantifies lifetime changes, while Kamlet-Taft parameters correlate solvent effects with spectral shifts .

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is influenced by steric hindrance (e.g., bulky thiomorpholine groups) and electronic effects (nitrile’s electron-withdrawing nature). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify substituent effects. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos) optimizes selectivity .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or target specificity. Validate results using orthogonal assays (e.g., SPR for binding vs. cellular IC50). Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analysis aggregates data from replicate experiments .

Q. What are best practices for validating the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of nitrile to amide) and calculate half-life (t½). For light sensitivity, use amber vials and UV-vis spectroscopy to track photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.